4-Methoxy-3-nitrocinnamic acid 4-Methoxy-3-nitrocinnamic acid
Brand Name: Vulcanchem
CAS No.: 685523-44-8
VCID: VC21404309
InChI: InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+
SMILES: COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Molecular Formula: C10H9NO5
Molecular Weight: 223.18g/mol

4-Methoxy-3-nitrocinnamic acid

CAS No.: 685523-44-8

Cat. No.: VC21404309

Molecular Formula: C10H9NO5

Molecular Weight: 223.18g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3-nitrocinnamic acid - 685523-44-8

Specification

CAS No. 685523-44-8
Molecular Formula C10H9NO5
Molecular Weight 223.18g/mol
IUPAC Name (E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+
Standard InChI Key ZTPILCFVGFXZOA-HWKANZROSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-]
SMILES COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Canonical SMILES COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Identification

4-Methoxy-3-nitrocinnamic acid is structurally characterized as a cinnamic acid derivative featuring a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring. This creates a unique molecular arrangement that contributes to its chemical behavior and potential biological activities. The compound is also known by several synonyms including 3-(4-methoxy-3-nitrophenyl)acrylic acid and (E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid .

Molecular Identifiers

The compound is registered with specific identifiers that allow for its precise identification in chemical databases and research literature. These identifiers are crucial for researchers seeking to work with or study this particular compound.

ParameterValue
CAS Number58435-22-6; 685523-44-8
Molecular FormulaC₁₀H₉NO₅
Molecular Weight223.184 g/mol
PubChem CID821747
IUPAC Name(E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid
InChIInChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+

The compound exhibits the trans (E) configuration across its carbon-carbon double bond, which is a key structural feature affecting its properties and reactivity .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-methoxy-3-nitrocinnamic acid is essential for predicting its behavior in various experimental conditions and potential applications. These properties determine how the compound interacts with biological systems and other chemical entities.

Physical Properties

The compound possesses distinct physical characteristics that define its state and behavior under various conditions.

PropertyValueSource
Physical AppearanceNot specified in sources-
Melting Point247-248 °CExperimental
Boiling Point434.7±35.0 °CPredicted
Density1.387±0.06 g/cm³Predicted
SolubilityNot specified in sources-

Chemical Properties

The chemical properties of 4-methoxy-3-nitrocinnamic acid influence its reactivity and behavior in chemical reactions.

PropertyValueSource
pKa4.28±0.10Predicted
XLogP31.7Computed
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count5Computed
Rotatable Bond Count3Computed
Topological Polar Surface Area92.4 ŲComputed

The presence of the carboxylic acid group renders the compound acidic, with a predicted pKa of approximately 4.28. The methoxy and nitro groups on the phenyl ring significantly influence its electronic properties and reactivity patterns .

Synthesis Methodologies

The synthesis of 4-methoxy-3-nitrocinnamic acid typically follows established procedures for preparing cinnamic acid derivatives, with modifications to incorporate the specific functional groups at the desired positions.

Traditional Synthesis

The primary synthetic route for 4-methoxy-3-nitrocinnamic acid involves the condensation of 3-nitro-4-methoxybenzaldehyde with malonic acid. This reaction is conducted in the presence of a basic catalyst such as piperidine or pyridine under reflux conditions.

The reaction follows a mechanism similar to the Perkin reaction, which is commonly employed for synthesizing cinnamic acids. The process involves:

  • Base-catalyzed activation of malonic acid

  • Nucleophilic attack on the aldehyde carbonyl

  • Dehydration to form the carbon-carbon double bond

  • Decarboxylation to yield the target cinnamic acid derivative

Research Applications

The compound is primarily designated for research applications rather than commercial or therapeutic use. This classification underscores its current position in the scientific landscape.

Future Research Directions

Given the limited documentation on specific applications of 4-methoxy-3-nitrocinnamic acid, several avenues for future research present themselves.

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